molecular formula C10H4BrF3O2 B13041057 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13041057
M. Wt: 293.04 g/mol
InChI Key: MWVNQESZNGNPFC-UHFFFAOYSA-N
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Description

7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the bromination of 3-(trifluoromethyl)-2H-chromen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted chromenones depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydroxy derivatives and dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-(trifluoromethyl)quinoline
  • 7-Bromo-3-(trifluoromethyl)indazole
  • 7-Bromo-3-(trifluoromethyl)benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one stands out due to its chromenone core structure. This structure imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of both bromine and trifluoromethyl groups further enhances its properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H4BrF3O2

Molecular Weight

293.04 g/mol

IUPAC Name

7-bromo-3-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H4BrF3O2/c11-6-2-1-5-3-7(10(12,13)14)9(15)16-8(5)4-6/h1-4H

InChI Key

MWVNQESZNGNPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(F)(F)F

Origin of Product

United States

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